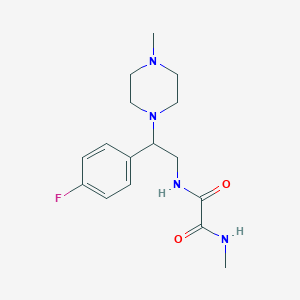
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C16H23FN4O2 and its molecular weight is 322.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Chemical Synthesis and Structural Analysis
- Research has focused on the synthesis of structurally related compounds, such as benzimidazoles and triazoles, showcasing their potential in developing new chemical entities with diverse biological activities. For instance, the crystal structure analysis of benzimidazole derivatives provides insights into their conformation and potential as antimicrobial agents (Ozbey, Kuş, & Göker, 2001). Furthermore, the green synthesis approach for triazole Schiff bases highlights a sustainable method for generating compounds with notable antitumor activity, emphasizing the role of specific functional groups in enhancing biological efficacy (Ding et al., 2016).
Pharmacological Profiles and Mechanism Studies
- Investigations into compounds containing fluorophenyl and methylpiperazine units have explored their pharmacological properties, such as their role as serotonin receptor inverse agonists. These studies contribute to understanding the mechanistic actions of potential antipsychotic agents, revealing the specificity and efficacy of these compounds in modulating neurotransmitter receptors (Vanover et al., 2006).
Receptor Binding and Activity Modulation
- Research on sigma ligands and their affinity for sigma receptors demonstrates the intricate balance between structural modifications and biological activity. These studies underscore the significance of specific substituents in achieving high affinity and selectivity towards sigma receptors, potentially informing the design of therapeutics for neurological disorders (Perregaard et al., 1995).
Radioligand Development for Imaging Studies
- The synthesis of radiolabeled derivatives for PET imaging exemplifies the application of these compounds in biomedical research, facilitating the in vivo study of various biological processes and receptor systems. This line of research is crucial for advancing diagnostic tools and understanding the pathophysiology of diseases (Gilissen et al., 2003).
Antimicrobial and Antitumor Potential
- Novel benzothiazole analogs, incorporating fluorine and piperazine moieties, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in addressing the need for new antimicrobial agents, with specific derivatives showing promising activity against bacterial strains (Al-Harthy et al., 2018).
Propriétés
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c1-18-15(22)16(23)19-11-14(12-3-5-13(17)6-4-12)21-9-7-20(2)8-10-21/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKGADIHIFZGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2817854.png)


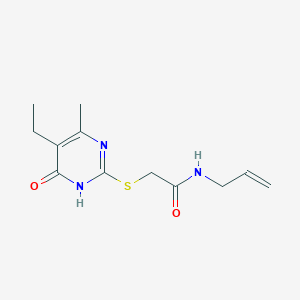
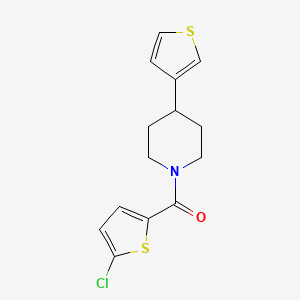
![2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide](/img/structure/B2817860.png)
![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2817861.png)

![2-{[2-(8-ethoxy-2-imino-2H-chromen-3-yl)quinazolin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817865.png)
![10-methoxy-7-(5-methylfuran-2-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2817867.png)
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2817870.png)
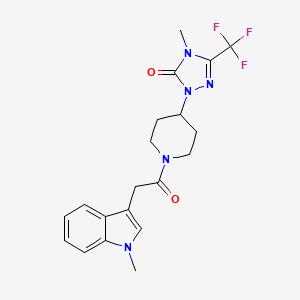
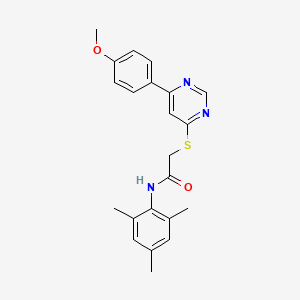
![(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2817876.png)
